Cas no 1153734-86-1 (5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid)

5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-METHYL-2-(3-TRIFLUOROMETHYLPHENYL)-3H-IMIDAZOLE-4-CARBOXYLIC ACID
- 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid
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- MDL: MFCD08276076
- インチ: 1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
- InChIKey: HRUGKWPGIJLEOT-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(C(F)(F)F)=C2)NC(C(O)=O)=C(C)N=1
5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118299-0.25g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95.0% | 0.25g |
$190.0 | 2025-02-19 | |
Enamine | EN300-118299-1.0g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95.0% | 1.0g |
$384.0 | 2025-02-19 | |
Enamine | EN300-118299-5.0g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95.0% | 5.0g |
$1117.0 | 2025-02-19 | |
Enamine | EN300-118299-2.5g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95.0% | 2.5g |
$756.0 | 2025-02-19 | |
Chemenu | CM475700-250mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95%+ | 250mg |
$190 | 2023-01-04 | |
Enamine | EN300-118299-1000mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95.0% | 1000mg |
$384.0 | 2023-10-03 | |
1PlusChem | 1P01A35H-250mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95% | 250mg |
$288.00 | 2023-12-26 | |
A2B Chem LLC | AV49461-1g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | >95% | 1g |
$335.00 | 2024-04-20 | |
1PlusChem | 1P01A35H-50mg |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95% | 50mg |
$167.00 | 2023-12-26 | |
1PlusChem | 1P01A35H-5g |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
1153734-86-1 | 95% | 5g |
$1443.00 | 2023-12-26 |
5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acidに関する追加情報
Introduction to 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid (CAS No. 1153734-86-1)
5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1153734-86-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole carboxylic acid class, a structural motif known for its broad spectrum of biological activities. The presence of a trifluoromethyl group and a methyl substituent on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural features of 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid contribute to its potential as an intermediate in the synthesis of biologically active molecules. The imidazole core is a privileged structure in medicinal chemistry, frequently observed in drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The carboxylic acid functionality at the 4-position provides a site for further derivatization, enabling the creation of diverse analogs with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated aromatic compounds in enhancing drug-like characteristics such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is renowned for its ability to modulate these properties, often improving pharmacokinetic profiles. This has spurred interest in developing novel compounds like 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid as building blocks for next-generation therapeutics.
In the context of contemporary research, there is growing evidence suggesting that imidazole derivatives exhibit promising activities against various biological targets. For instance, studies have demonstrated that imidazole-based compounds can interact with enzymes and receptors involved in metabolic pathways relevant to metabolic syndrome and neurodegenerative diseases. The specific substitution pattern of 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid positions it as a candidate for further exploration in these areas.
The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These approaches align with modern trends in synthetic organic chemistry aimed at reducing environmental impact while improving scalability.
From a pharmaceutical perspective, the carboxylic acid moiety in 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid offers opportunities for salt formation, which can enhance solubility and bioavailability—critical factors in drug formulation. Additionally, the presence of both methyl and trifluoromethyl groups allows for fine-tuning of physicochemical properties through structural modifications. Such flexibility is highly valued in medicinal chemistry pipelines where lead optimization is a key step.
Recent publications have begun to explore the pharmacological potential of fluorinated imidazoles. For example, researchers have investigated analogs with similar scaffolds in the quest for novel antiviral agents. The electron-withdrawing nature of the trifluoromethyl group can influence electronic distributions across the molecule, potentially affecting interactions with biological targets. This underscores the importance of studying compounds like 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid within a mechanistic framework to understand their mode of action.
The compound’s utility extends beyond academic research; it serves as a valuable resource for industrial chemists engaged in drug development programs. Pharmaceutical companies often screen such intermediates to identify candidates with therapeutic promise before advancing them into clinical trials. The growing emphasis on fluorinated compounds in drug design reflects their proven efficacy in improving drug properties and efficacy.
In summary,5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid (CAS No. 1153734-86-1) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of substituents makes it an attractive scaffold for further chemical exploration and biological evaluation. As research continues to uncover new applications for imidazole derivatives,5-methyl-substituted analogs are likely to play an increasingly significant role in addressing unmet medical needs.
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